molecular formula C9H8BrNO B1270677 5-Bromo-2-ethoxybenzonitrile CAS No. 279263-03-5

5-Bromo-2-ethoxybenzonitrile

Cat. No. B1270677
Key on ui cas rn: 279263-03-5
M. Wt: 226.07 g/mol
InChI Key: RNRDIQJUDTUNEN-UHFFFAOYSA-N
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Patent
US06235771B1

Procedure details

In formic acid (85.5 ml) was dissolved 5-bromo-2-ethoxybenzaldehyde (17.1 g). To the mixture was added hydroxylamine hydrochloride (7.8 g), and the mixture was refluxed for 7 hours and cooled to room temperature. Under reduced pressure, the solvent was evaporated, and the residue was washed with water and dried to give 5-bromo-2-ethoxybenzonitrile (15.8 g).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
85.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][CH3:12])=[C:6]([CH:9]=1)[CH:7]=O.Cl.[NH2:14]O>C(O)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][CH3:12])=[C:6]([CH:9]=1)[C:7]#[N:14] |f:1.2|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
Cl.NO
Step Two
Name
Quantity
17.1 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)OCC
Name
Quantity
85.5 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
Under reduced pressure, the solvent was evaporated
WASH
Type
WASH
Details
the residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C#N)C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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